molecular formula C21H21N3O5 B10950555 5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide

5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide

Cat. No.: B10950555
M. Wt: 395.4 g/mol
InChI Key: DOFYJKBSZQGAMJ-UHFFFAOYSA-N
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Description

5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE: is a complex organic compound with a unique structure that combines a furan ring, a pyridyl group, and a sec-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the sec-butylphenoxy group, and the attachment of the pyridyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sec-butyl group can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and sec-butyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and pyridyl groups may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE is unique due to the combination of its structural features, including the furan ring, the sec-butylphenoxy group, and the nitro-pyridyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

5-[(4-butan-2-ylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-3-14(2)15-4-7-17(8-5-15)28-13-18-9-10-19(29-18)21(25)23-20-11-6-16(12-22-20)24(26)27/h4-12,14H,3,13H2,1-2H3,(H,22,23,25)

InChI Key

DOFYJKBSZQGAMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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